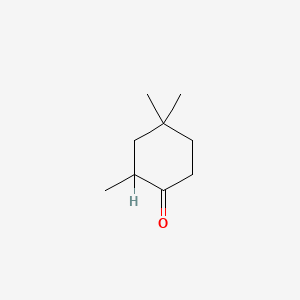

2,4,4-Trimethylcyclohexanone

Description

Significance in Organic Chemistry and Related Fields

The importance of 2,4,4-Trimethylcyclohexanone in organic chemistry stems primarily from its role as a versatile intermediate in the synthesis of other organic compounds. cymitquimica.com The presence of the ketone group allows it to readily participate in a variety of chemical reactions, most notably nucleophilic additions. cymitquimica.com This reactivity makes it a key building block for creating more complex molecular architectures.

Beyond its utility in general organic synthesis, this compound finds applications in more specialized areas. It is utilized in the fragrance industry, contributing to the scent profiles of various products. cymitquimica.com Furthermore, it serves as an intermediate in the production of specialty chemicals. cymitquimica.com The study of its reactions and derivatives contributes to the broader understanding of reaction mechanisms and stereoselectivity in cyclic systems. For instance, research on related substituted cyclohexanones provides insights into controlling the three-dimensional arrangement of atoms in a molecule, a critical aspect of modern drug discovery and materials science. nih.gov

The unique substitution pattern of this compound also makes it a subject of interest in conformational analysis. Studies on substituted cyclohexanones help elucidate the factors that determine the stability of different spatial arrangements (conformers) of the molecule, which in turn influences its reactivity. oup.com

Historical Context of Related Cyclohexanone (B45756) Derivatives Research

The exploration of cyclohexanone and its derivatives has a rich history, dating back to the late 19th century. In 1888, Edmund Drechsel first identified the parent compound, cyclohexanone, which he named "hydrophenoketone". wikipedia.org This discovery laid the groundwork for over a century of research into this important class of cyclic ketones.

Early research in the 20th century focused on the fundamental reactions and properties of cyclohexanone and its simple derivatives. acs.org As the field of organic chemistry advanced, so did the complexity of the investigations. The mid-20th century saw significant efforts in understanding the stereochemistry of reactions involving cyclohexanones, such as reductions with metal hydrides. acs.org These studies were crucial in developing the principles of conformational analysis, a cornerstone of modern organic chemistry.

In recent decades, research on substituted cyclohexanones has expanded into the development of novel synthetic methodologies. chemistryresearches.ir Chemists have devised ingenious ways to synthesize highly substituted and functionalized cyclohexanone rings, often with a high degree of control over the stereochemical outcome. beilstein-journals.org These advanced synthetic methods have enabled the creation of complex molecules with potential applications in medicine and materials science. For example, some cyclohexanone derivatives have been investigated for their biological activities. beilstein-journals.org The ongoing research into cyclohexanone derivatives, including this compound, continues to push the boundaries of synthetic chemistry and enhance our understanding of molecular structure and reactivity. wiley.com

Interactive Data Table: Properties of this compound

| Property | Value |

| IUPAC Name | 2,4,4-trimethylcyclohexan-1-one nih.gov |

| Molecular Formula | C₉H₁₆O cymitquimica.comnih.gov |

| Molecular Weight | 140.22 g/mol cymitquimica.comnih.gov |

| Appearance | Colorless to pale yellow liquid cymitquimica.com |

| Odor | Distinctive cymitquimica.com |

Structure

3D Structure

Properties

IUPAC Name |

2,4,4-trimethylcyclohexan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O/c1-7-6-9(2,3)5-4-8(7)10/h7H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEANOXXXGPLTOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CCC1=O)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60870948 | |

| Record name | Cyclohexanone, 2,4,4-trimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60870948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2230-70-8 | |

| Record name | 2,4,4-Trimethylcyclohexanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2230-70-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclohexanone, 2,4,4-trimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002230708 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclohexanone, 2,4,4-trimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cyclohexanone, 2,4,4-trimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60870948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4,4-trimethylcyclohexan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2,4,4 Trimethylcyclohexanone

Strategies Involving Cyclohexanedione Precursors

A prominent strategy for synthesizing 2,4,4-trimethylcyclohexanone involves the use of substituted cyclohexanedione intermediates. These methods leverage the existing ring structure and modify the functional groups to arrive at the target ketone.

Reduction of 3,5,5-Trimethylcyclohexane-1,2-dione (B1294732)

One potential pathway involves the selective reduction of 3,5,5-trimethylcyclohexane-1,2-dione. topmostchemical.comscbt.comchemicalbook.com This diketone, featuring the requisite trimethyl-substituted cyclohexane (B81311) framework, can theoretically be reduced to the desired monoketone. The challenge in this approach lies in achieving selective reduction of one ketone group while preserving the other. The stability and reactivity of 3,5,5-trimethylcyclohexane-1,2-dione make it a viable starting material for such transformations. topmostchemical.com

Indirect Pathways from Substituted Resorcinols

Substituted resorcinols serve as precursors for cyclohexanediones, which can then be converted to this compound. The synthesis of 2,4,4-trimethyl-1,3-cyclohexanedione (B126354) can be accomplished through the Friedel-Crafts alkylation of resorcinol (B1680541), followed by hydrogenation to reduce the aromatic ring. This process, however, requires careful control of reaction conditions to manage regioselectivity. Once the trimethylated cyclohexanedione is obtained, further reactions, such as reduction, can yield alcohol derivatives which may be further processed into the target ketone. The synthesis of various resorcinol derivatives is a well-established field, providing a range of starting points for this pathway. jmchemsci.comresearchgate.netbritannica.com

Approaches to the Cyclohexanone (B45756) Core

Alternative synthetic strategies focus on constructing the substituted cyclohexanone ring system through cyclization or cycloaddition reactions. These methods offer a convergent approach to the target molecule.

Formation of Hydroxylated this compound Derivatives as Synthetic Intermediates

The synthesis of hydroxylated derivatives of this compound is a key strategy, as these intermediates can be further transformed into the target ketone. For instance, 4-hydroxy-2,2,6-trimethylcyclohexanone (B1653925) is a significant intermediate. patsnap.com One method to synthesize this intermediate starts from 2,6,6-trimethyl-2-cyclohexen-1,4-dione, which undergoes a two-step enzymatic asymmetric reduction to produce (4R,6R)-4-hydroxy-2,2,6-trimethylcyclohexanone with high enantiomeric excess. researchgate.net Another approach involves the epoxidation of β-isophorone followed by rearrangement to yield 2,2,6-trimethylcyclohexane-1,4-dione, which can then be selectively reduced. google.com These hydroxylated compounds are also valuable in the synthesis of natural products. thieme-connect.com

Photocycloaddition Reactions Leading to Substituted Cyclohexanones

Photocycloaddition reactions provide a powerful tool for the construction of substituted cyclohexanone rings. nih.govchemrxiv.org These reactions, often involving a [4+2] cycloaddition, can create complex cyclic systems in a single step. acs.orgrsc.org For example, a tandem carbene and photoredox-catalyzed process has been reported for the convergent synthesis of substituted cycloalkanones. nih.govchemrxiv.org While not explicitly detailed for this compound, these methods demonstrate the potential for constructing the cyclohexanone core with various substituents. The use of α,β-unsaturated carbonyl compounds and alkenes in [2+2] photocycloadditions is another established method for creating substituted cyclic systems. researchgate.net

Stereoselective Synthesis Considerations in Trimethylcyclohexanone (B1229504) Formation

The stereoselective synthesis of substituted cyclohexanones is crucial when specific isomers are required, particularly for applications in natural product synthesis. In the context of trimethylcyclohexanone derivatives, stereocontrol is a significant consideration. For example, the enzymatic reduction of 2,6,6-trimethyl-2-cyclohexen-1,4-dione to (4R,6R)-4-hydroxy-2,2,6-trimethylcyclohexanone demonstrates excellent stereoselectivity. researchgate.net Domino Michael-aldol annulations of 2-substituted cyclohexane-1,3-diones can also afford highly substituted bicyclic systems with stereocenters, and the relative configuration can sometimes be controlled by the choice of reaction conditions. ucl.ac.uk The stereoselective synthesis of related carotenoid structures often involves the use of chiral phosphonates in Horner-Wadsworth-Emmons reactions to control the geometry of newly formed double bonds. nih.gov

Chemical Reactivity and Transformation Mechanisms of 2,4,4 Trimethylcyclohexanone

Alpha-Carbon Reactivity and Enolization Processes

The carbon atoms adjacent to the carbonyl group are known as alpha-carbons, and the hydrogen atoms attached to them are termed alpha-hydrogens. These alpha-hydrogens are weakly acidic due to the electron-withdrawing nature of the carbonyl group and the resonance stabilization of the resulting conjugate base, the enolate ion. youtube.com In an enolate, the negative charge is delocalized between the alpha-carbon and the carbonyl oxygen. msu.edu

2,4,4-Trimethylcyclohexanone has alpha-hydrogens at the C3 and C5 positions (note: the C2 position also has an alpha-hydrogen). The removal of one of these protons by a base leads to the formation of an enolate. This enolate can then act as a nucleophile, reacting with various electrophiles at the alpha-carbon. libretexts.org

The formation of an enolate is part of a key equilibrium process known as keto-enol tautomerism, where the ketone (keto form) is in equilibrium with its enol isomer. gatech.edu This interconversion can be catalyzed by either acid or base. msu.edu For simple ketones, the equilibrium heavily favors the keto form due to the greater strength of the C=O double bond compared to the C=C double bond. msu.edu The structure of this compound allows for the formation of different enol or enolate isomers, depending on which alpha-proton is removed. Deprotonation at C5 would lead to a less substituted, or "kinetic," enolate, while deprotonation at C3 could lead to the more substituted, "thermodynamic," enolate. youtube.com

Reduction Pathways and Stereochemical Outcomes

The carbonyl group of this compound can be reduced to a secondary alcohol, 2,4,4-trimethylcyclohexanol. This is commonly achieved using hydride reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). researchgate.net The mechanism involves the nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon.

The stereochemistry of this reduction is a critical aspect. The attack of the hydride nucleophile can occur from two different faces of the planar carbonyl group: the axial face or the equatorial face. This leads to the formation of two diastereomeric alcohol products, with the hydroxyl group in either the equatorial or axial position, respectively. The ratio of these products is determined by a combination of steric and electronic factors. researchgate.net

In the reduction of substituted cyclohexanones, the direction of hydride attack determines the stereochemical outcome.

Axial Attack : The hydride attacks from the axial direction, leading to the formation of an equatorial alcohol .

Equatorial Attack : The hydride attacks from the equatorial direction, leading to the formation of an axial alcohol .

For small nucleophiles like hydrides, the preferred direction of attack is often axial. This preference is explained by electronic effects, specifically the hyperconjugation between neighboring C-H and C-C orbitals and the π* orbital of the carbonyl group, which distorts the π* orbital and makes it more accessible from the axial face. However, steric hindrance can counteract this electronic preference. In the case of this compound, the methyl group at C2 provides some steric hindrance to equatorial attack. Conversely, the axial hydrogens at C3 and C5 can hinder the axial approach of the nucleophile.

Table 2: Factors Influencing Stereochemical Outcome in Cyclohexanone (B45756) Reduction

| Factor | Favors Axial Attack (Equatorial Alcohol) | Favors Equatorial Attack (Axial Alcohol) |

|---|---|---|

| Nucleophile Size | Small nucleophiles (e.g., LiAlH₄) | Large, bulky nucleophiles |

| Electronic Effects | Dominant for small nucleophiles | Less significant |

| Steric Hindrance | Hindrance from axial groups on the ring | Hindrance from equatorial groups on the ring |

Oxidation Reactions of the Cyclohexanone Ring

While the reduction of the carbonyl is common, the cyclohexanone ring itself can undergo oxidation, typically under vigorous conditions. These reactions often lead to the cleavage of the carbon-carbon bonds within the ring. The oxidation of cyclohexanone and its derivatives can yield dicarboxylic acids, such as adipic acid and its substituted analogs. researchgate.net Reagents like potassium permanganate (KMnO₄) or Dawson-type polyoxometalates with hydrogen peroxide can catalyze the oxidation of the cyclohexanone ring, resulting in various mono- and di-acids through ring-opening. researchgate.net The specific products formed from the oxidation of this compound would be substituted dicarboxylic acids resulting from the cleavage of the C1-C2 or C1-C6 bond.

Substitution Reactions at Methyl Groups

Substitution reactions targeting the methyl groups of this compound are less common than reactions involving the carbonyl group or the alpha-carbons. Such reactions would likely proceed through a free-radical mechanism, for example, free-radical halogenation initiated by UV light. In this type of reaction, a hydrogen atom on one of the methyl groups would be substituted with a halogen atom (e.g., chlorine or bromine). The reactivity of the different methyl groups would depend on the stability of the resulting radical intermediate. However, these conditions can also promote reactions at the alpha-carbon, leading to a mixture of products. Intramolecular substitution reactions, where a functional group elsewhere in the molecule acts as a nucleophile to displace a leaving group, are also a possibility in suitably modified derivatives. libretexts.orgpressbooks.pub

Ring-Opening and Rearrangement Pathways

The cyclic structure of this compound, a substituted cyclohexanone, provides a scaffold for a variety of ring-opening and rearrangement reactions. These transformations are primarily driven by the reactivity of the carbonyl group and the potential for cleavage of the carbon-carbon bonds within the cyclohexane (B81311) ring. Key pathways include oxidative ring-expansion, rearrangement following conversion to an oxime, and photochemical cleavage. These reactions are fundamental in synthetic organic chemistry for the generation of linear-chain compounds and larger ring systems, such as caprolactones and caprolactams, which are valuable monomers and intermediates.

Baeyer-Villiger Oxidation

The Baeyer-Villiger oxidation is a well-established method for the oxidative cleavage of ketones to form esters, or in the case of cyclic ketones, lactones. This reaction typically employs a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), or other peroxides as the oxidant. The mechanism involves the initial protonation of the carbonyl oxygen by the peroxy acid, which enhances the electrophilicity of the carbonyl carbon. The peroxy acid then attacks the carbonyl carbon, forming a tetrahedral intermediate known as the Criegee intermediate. The subsequent step is a concerted migration of one of the alpha-carbons to the adjacent oxygen of the peroxide group, with the simultaneous departure of a carboxylic acid.

The regioselectivity of the Baeyer-Villiger reaction is a critical aspect and is determined by the migratory aptitude of the substituents on the alpha-carbons. The group that is better able to stabilize a positive charge will preferentially migrate. The general order of migratory aptitude is: tertiary alkyl > secondary alkyl > primary alkyl > methyl.

In the case of this compound, the two alpha-carbons are C2 (a secondary carbon bearing a methyl group) and C6 (a secondary carbon). However, the migration of the more substituted carbon, the tertiary C2, is generally favored over the less substituted C6. This preference leads to the insertion of an oxygen atom between the carbonyl carbon and the more substituted alpha-carbon. Consequently, the Baeyer-Villiger oxidation of this compound is predicted to yield predominantly the corresponding seven-membered ring lactone, 2,5,5-trimethylcaprolactone.

Table 1: Predicted Product of Baeyer-Villiger Oxidation of this compound

| Reactant | Oxidant | Major Product |

| This compound | Peroxy Acid (e.g., m-CPBA) | 2,5,5-Trimethylcaprolactone |

Beckmann Rearrangement

The Beckmann rearrangement is another significant rearrangement reaction that transforms an oxime into an amide. For cyclic oximes, this reaction results in the formation of a lactam, a cyclic amide. The process is typically initiated by treating the oxime with an acid catalyst, such as sulfuric acid or polyphosphoric acid.

The first step in the reaction is the formation of the oxime from this compound by reaction with hydroxylamine. The Beckmann rearrangement is then induced by protonation of the hydroxyl group of the oxime by the acid catalyst, converting it into a good leaving group (water). The departure of the water molecule is accompanied by the migration of the alkyl group that is in the anti-periplanar position to the leaving group. This concerted migration and departure of water results in the formation of a nitrilium ion intermediate. Subsequent attack by a water molecule and tautomerization leads to the final lactam product.

The stereochemistry of the starting oxime is crucial in determining the product of the Beckmann rearrangement. The group that migrates is the one situated on the opposite side of the C=N double bond from the hydroxyl group. For the oxime of this compound, the migration of the more substituted C2 carbon would lead to the formation of 3,5,5-trimethylcaprolactam.

Table 2: Predicted Product of Beckmann Rearrangement of this compound Oxime

| Reactant | Catalyst | Major Product |

| This compound Oxime | Acid (e.g., H₂SO₄) | 3,5,5-Trimethylcaprolactam |

Photochemical Pathways: Norrish Type I Reaction

The photochemistry of ketones offers alternative routes for ring cleavage and rearrangement. The Norrish Type I reaction is a photochemical process that involves the homolytic cleavage of the carbon-carbon bond alpha to the carbonyl group upon absorption of ultraviolet radiation. This α-cleavage leads to the formation of a biradical intermediate.

When this compound is subjected to photolysis, the excitation of the carbonyl group to a singlet or triplet state can induce the cleavage of either the C1-C2 bond or the C1-C6 bond. The stability of the resulting radical fragments influences the preferred cleavage pathway. Cleavage of the C1-C2 bond is generally favored as it leads to a more stable tertiary radical at C2.

The initially formed acyl-alkyl biradical can then undergo several secondary reactions:

Decarbonylation: The biradical can lose a molecule of carbon monoxide (CO) to form a new alkyl biradical. This new biradical can then cyclize to form a cyclobutane derivative or undergo disproportionation to form alkenes.

Intramolecular Hydrogen Abstraction: The biradical can undergo intramolecular hydrogen abstraction to form an unsaturated aldehyde or a ketene.

Disproportionation: The biradical can undergo disproportionation to form an alkene and a ketene.

The specific products and their distribution can be influenced by the reaction conditions, such as the solvent and the presence of radical scavengers. The Norrish Type I reaction of this compound is expected to produce a complex mixture of products resulting from these competing secondary pathways.

Table 3: Potential Products from Norrish Type I Reaction of this compound

| Pathway | Intermediate Products | Final Products |

| α-Cleavage followed by Decarbonylation | Acyl-alkyl biradical, Alkyl biradical | Carbon Monoxide, Cyclobutane derivatives, Alkenes |

| α-Cleavage followed by Disproportionation | Acyl-alkyl biradical | Unsaturated Aldehyde, Ketene |

Derivatives and Analogues of 2,4,4 Trimethylcyclohexanone

Natural Product Isolation and Structural Elucidation

The investigation into natural products containing the 2,4,4-trimethylcyclohexanone core is an area of ongoing research. While direct incorporation of this specific ketone into complex natural products is not widely documented, the 2,4,4-trimethylcyclohexyl skeleton is a feature of some interest.

Characterization of Brominated Sesquiterpenes Featuring the this compound Core

Extensive searches of scientific literature have not revealed any specific examples of naturally occurring brominated sesquiterpenes that contain the this compound core. Marine organisms, particularly sponges and algae, are prolific producers of a diverse array of brominated secondary metabolites. researchgate.netnih.gov These compounds often exhibit unique structural features and significant biological activities. researchgate.net The biosynthesis of these halogenated compounds is a subject of considerable interest, with studies identifying the involvement of specific halogenase enzymes. researchgate.netmdpi.com

While direct examples are absent, the marine environment is a rich source of halogenated organic compounds, and the possibility of discovering natural products with a brominated this compound or a related rearranged skeleton remains.

Synthetic Analogues and Their Chemical Behavior

The this compound structure has been synthetically modified to produce a variety of analogues, including hydroxylated derivatives and related dione (B5365651) structures. These synthetic efforts provide insight into the chemical reactivity of the core structure and allow for the exploration of structure-activity relationships.

Hydroxylated Derivatives (e.g., 5-hydroxy-2,4,4-trimethylcyclohexanone)

The synthesis and chemical behavior of specific hydroxylated derivatives of this compound, such as 5-hydroxy-2,4,4-trimethylcyclohexanone, are not extensively detailed in the readily available scientific literature. However, synthetic methods for other hydroxylated trimethylcyclohexanone (B1229504) isomers have been reported. For instance, (4R)-5-(4-hydroxy-2,6,6-trimethyl-1-cyclohexen-1-yl)-3-methyl-2E-penten-4-yn-1-ol has been synthesized, indicating that hydroxylation of the trimethylcyclohexane ring is achievable. prepchem.com The reactivity of such hydroxylated derivatives would be influenced by the position of the hydroxyl group, which can participate in intramolecular reactions or affect the reactivity of the carbonyl group.

Related Cyclohexanedione Structures (e.g., 2,4,4-trimethyl-1,3-cyclohexanedione)

2,4,4-Trimethyl-1,3-cyclohexanedione (B126354) is a well-characterized synthetic analogue. Its preparation can be achieved through various methods, including classic cyclization and alkylation strategies. The reactivity of this dione is largely dictated by the two carbonyl groups and the active methylene (B1212753) group situated between them.

The carbonyl groups render the adjacent carbon atoms electrophilic and thus susceptible to nucleophilic attack. The active methylene group at the C2 position is a primary site for functionalization due to the acidity of its proton. However, in 2,4,4-trimethyl-1,3-cyclohexanedione, this position is already substituted with a methyl group, leaving only one acidic proton available for substitution reactions. A significant challenge in the further alkylation of this compound is controlling the regioselectivity between C-alkylation and O-alkylation.

Table 1: Key Reactions of 2,4,4-Trimethyl-1,3-cyclohexanedione

| Reaction Type | Reagents/Conditions | Product Type | Reference |

| Reduction | Reducing agents (e.g., NaBH₄) | Alcohol derivatives | |

| Oxidation | Oxidizing agents | Diketones | |

| C-Alkylation | Alkyl halides, base | C-alkylated diones | |

| O-Alkylation | Alkylating agents | O-alkylated enol ethers | |

| Mannich Reaction | Paraformaldehyde, dimethylamine | Mannich base |

This compound serves as an intermediate in the synthesis of other molecules, such as 4-Oxo-isotretinoin, a metabolite of 13-cis-Retinoic Acid. chemicalbook.com

Comparative Reactivity Studies with Isomeric Trimethylcyclohexanones

Direct comparative studies on the reactivity of this compound versus its isomers, such as 3,3,5-trimethylcyclohexanone, are not extensively documented in the literature. However, the reactivity of cyclohexanone (B45756) derivatives is known to be significantly influenced by steric and electronic effects arising from the substitution pattern. fiveable.mewikipedia.org

Steric hindrance, the slowing of chemical reactions due to the spatial bulk of substituents, plays a crucial role. wikipedia.org For example, in the formation of cyanohydrins from cyclohexanones, the presence of bulky methyl groups at the α-positions (adjacent to the carbonyl group), as in 2,2,6-trimethylcyclohexanone, can sterically hinder the approach of the nucleophile (CN⁻), thereby impeding the reaction. byjus.com In contrast, cyclohexanone itself, with no steric hindrance at the α-positions, forms cyanohydrin in good yield. byjus.com

Based on these principles, one can infer the relative reactivity of trimethylcyclohexanone isomers.

Table 2: Predicted Relative Reactivity of Trimethylcyclohexanone Isomers in Nucleophilic Addition

| Compound | α-Substitution | Expected Steric Hindrance | Predicted Reactivity |

| This compound | Mono-α-methyl | Moderate | Intermediate |

| 3,3,5-Trimethylcyclohexanone | No α-methyl | Low | High |

| 2,2,6-Trimethylcyclohexanone | Tri-α-methyl | High | Low |

This predicted trend is based on the degree of steric hindrance around the carbonyl group, which is a primary factor in determining the rate of nucleophilic attack. Electronic effects of the methyl groups (weakly electron-donating) are generally considered to have a lesser impact on the reactivity of the carbonyl group in these systems compared to the steric effects.

Theoretical and Computational Chemistry of 2,4,4 Trimethylcyclohexanone

Quantum Chemical Investigations

Quantum chemical calculations are a cornerstone of modern chemistry, offering a detailed view of molecular and electronic structure. For complex organic molecules, methods like Density Functional Theory (DFT) and Hartree-Fock (HF) are invaluable.

Density Functional Theory (DFT) and Hartree-Fock (HF) Applications

DFT and HF methods are widely employed to predict the properties of molecules. In a study on 3,5-bis(4-hydroxyphenyl)-2,4,6-trimethyl cyclohexanone (B45756), both DFT and HF calculations were performed using the 6-311G and 6-311++G basis sets to analyze various properties of the molecule. aip.orgresearchgate.netaip.org These methods are fundamental in computational chemistry for approximating the solution to the Schrödinger equation for a many-body system.

Molecular Electrostatic Potential (MEP) Analysis

The Molecular Electrostatic Potential (MEP) is a valuable tool for understanding the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP surface visualizes the electrostatic potential on the electron density surface, with different colors representing regions of varying potential. Typically, red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack).

For the related compound, 3,5-bis(4-hydroxyphenyl)-2,4,6-trimethyl cyclohexanone, MEP analysis was conducted to identify these reactive sites. aip.orgresearchgate.net Such analysis is crucial for understanding intermolecular interactions and predicting the behavior of the molecule in chemical reactions. researchgate.net

HOMO-LUMO Orbital Analysis and Charge Transfer Characterization

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of the molecule's chemical stability and reactivity. A smaller gap suggests that the molecule is more reactive.

In the computational analysis of 3,5-bis(4-hydroxyphenyl)-2,4,6-trimethyl cyclohexanone, the HOMO and LUMO energies were calculated to characterize the charge transfer within the molecule. The energy gap was used to describe its chemical reactivity and hardness. aip.orgresearchgate.net

| Computational Method | Basis Set | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |

| DFT | 6-311G | - | - | - |

| DFT | 6-311++G | - | - | - |

| HF | 6-311G | - | - | - |

| HF | 6-311++G | - | - | - |

| Data for 3,5-bis(4-hydroxyphenyl)-2,4,6-trimethyl cyclohexanone. Specific energy values were not provided in the search results. |

First-Order Hyperpolarizability Calculations

First-order hyperpolarizability (β) is a measure of the non-linear optical (NLO) response of a molecule to an applied electric field. Molecules with large hyperpolarizability values are of interest for applications in optoelectronics.

The first-order hyperpolarizability of 3,5-bis(4-hydroxyphenyl)-2,4,6-trimethyl cyclohexanone was calculated and analyzed. The results indicated that this molecule possesses a significant NLO property. aip.org The calculation of such properties is essential for the design of new materials with specific optical characteristics.

Conformational Analysis Studies

Prediction of Relative Energies of Conformers

For cyclic molecules like cyclohexanones, conformational analysis is particularly important as the ring can adopt various conformations, such as chair, boat, and twist-boat. The substituents on the ring influence the relative stability of these conformers.

While specific conformational analysis data for 2,4,4-trimethylcyclohexanone was not found, a study on a related compound, 2,6-bis(4-chlorobenzylidene) cyclohexanone, demonstrated that the cyclohexanone ring conformation can be distorted into a half-chair conformation. researchgate.net The relative energies of different conformers are influenced by steric interactions, such as 1,3-diaxial interactions, which destabilize certain arrangements. The preference for a substituent to occupy an equatorial position over an axial position is a well-established principle in the conformational analysis of cyclohexane (B81311) derivatives.

Molecular Dynamics Simulations for Reaction Pathway Predictions

Molecular dynamics (MD) simulations serve as a powerful computational microscope, offering insights into the atomic-scale mechanisms and dynamics of chemical reactions. For a molecule such as this compound, MD simulations can elucidate potential reaction pathways, identify transient intermediates, and calculate the energetic barriers associated with these transformations. This approach is particularly valuable for understanding complex reactions where multiple pathways may compete.

Reactive force fields, such as ReaxFF, are often employed in MD simulations to model chemical reactions. These force fields are capable of describing bond formation and breakage, allowing for the simulation of complex reactive events. In a typical setup, a system containing multiple molecules of this compound would be simulated at various temperatures and pressures to observe the initiation and progression of chemical reactions.

For instance, in the context of pyrolysis, MD simulations could track the unimolecular decomposition of this compound. The initial steps would likely involve ring-opening reactions, initiated by the cleavage of a C-C bond adjacent to the carbonyl group (α-cleavage), a common pathway observed in the thermal decomposition of cyclohexanone. researchgate.net The presence of methyl groups at the 2 and 4 positions would influence the stability of the resulting radical intermediates and potentially open up alternative reaction channels compared to unsubstituted cyclohexanone.

MD simulations can also be instrumental in exploring photochemical reactions. uci.edu Upon photoexcitation, this compound can undergo Norrish Type I or Type II reactions. MD simulations can model the excited-state dynamics to predict the likelihood of each pathway. For example, the simulation could track the trajectory of the molecule on an excited-state potential energy surface to determine if it leads to α-cleavage (Norrish Type I) or intramolecular hydrogen abstraction (Norrish Type II).

The output of these simulations provides a wealth of data, including the identification of key reaction intermediates and transition states. This information can be used to construct a detailed reaction network. The energy barriers for different pathways can be calculated, providing a quantitative measure of their relative feasibility.

To illustrate the potential findings from such a study on this compound, hypothetical data tables are presented below. These tables are based on the types of results typically obtained from reactive MD simulations of cyclic ketones.

Table 1: Predicted Initial Steps in the Pyrolysis of this compound

| Reaction Step | Description | Predicted Activation Energy (kcal/mol) |

| Initiation 1 | α-cleavage at C1-C2 | 55 - 65 |

| Initiation 2 | α-cleavage at C1-C6 | 60 - 70 |

| Initiation 3 | C-C cleavage at C3-C4 | 75 - 85 |

Note: The activation energies are hypothetical and intended to illustrate the type of data generated from MD simulations. The presence of the methyl group at C2 would likely lower the activation energy for the C1-C2 cleavage compared to unsubstituted cyclohexanone.

Table 2: Potential Reaction Pathways Following Photoexcitation of this compound

| Reaction Pathway | Description | Key Intermediate | Predicted Quantum Yield |

| Norrish Type I | α-cleavage to form a biradical | Acyl-alkyl biradical | 0.3 - 0.5 |

| Norrish Type II | γ-hydrogen abstraction | 1,4-biradical | 0.1 - 0.2 |

| Intersystem Crossing | Transition to triplet state | Triplet state this compound | 0.4 - 0.6 |

Note: The quantum yields are hypothetical and would be highly dependent on the simulation conditions and the specific excited state being modeled.

By analyzing the trajectories of thousands of individual molecules, MD simulations can provide statistically meaningful predictions of product distributions and reaction kinetics. This detailed understanding of reaction pathways is crucial for applications ranging from combustion modeling to the design of novel synthetic routes. While direct simulations on this compound are yet to be published, the established methodologies provide a clear roadmap for future computational investigations into the reactivity of this important chemical compound.

Advanced Spectroscopic Characterization of 2,4,4 Trimethylcyclohexanone and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, signal integrations, and coupling patterns, the precise connectivity of atoms can be determined.

¹H-NMR and ¹³C-NMR Applications in Structure Elucidation

The ¹H-NMR spectrum of 2,4,4-trimethylcyclohexanone provides key information for its structural verification. The integration of signals corresponds to the number of protons in a given chemical environment. The gem-dimethyl groups at the C4 position are chemically equivalent and thus produce a single, sharp signal. The methyl group at the C2 position shows a distinct signal, and the methylene (B1212753) protons on the cyclohexane (B81311) ring exhibit complex splitting patterns due to their diastereotopic nature and coupling with adjacent protons.

The ¹³C-NMR spectrum complements the ¹H-NMR data by revealing the number of unique carbon environments. This compound is expected to show distinct signals for the carbonyl carbon, the quaternary carbon at C4, the methine carbon at C2, and the three methylene carbons of the ring, in addition to the signals for the three methyl groups. The chemical shift of the carbonyl carbon is characteristically downfield, a signature of ketones.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Carbonyl (C1) | - | ~212 |

| CH (C2) | ~2.4 | ~48 |

| CH₂ (C3) | ~1.8 | ~42 |

| C (C4) | - | ~35 |

| CH₂ (C5) | ~1.6 | ~54 |

| CH₂ (C6) | ~2.2 | ~38 |

| CH₃ (at C2) | ~1.0 (d) | ~15 |

| gem-CH₃ (at C4) | ~1.1 (s) | ~28 (each) |

Note: These are approximate chemical shifts. Actual values can vary depending on the solvent and spectrometer frequency. (d) = doublet, (s) = singlet.

Stereochemical Assignment through NMR Techniques

While this compound itself is achiral, its reactions can produce derivatives with new stereocenters, particularly at the C1 (carbonyl) and C2 positions. NMR spectroscopy is crucial for determining the relative stereochemistry of these derivatives. nih.gov

One key technique is the analysis of proton-proton coupling constants (³JHH). The magnitude of the vicinal coupling constant between two protons on adjacent carbons is dependent on the dihedral angle between them, as described by the Karplus equation. In cyclohexane systems, the coupling constant between two axial protons (³J_ax-ax) is typically large (10-13 Hz), whereas axial-equatorial (³J_ax-eq) and equatorial-equatorial (³J_eq-eq) couplings are much smaller (2-5 Hz). By measuring these coupling constants in a derivative of this compound, the axial or equatorial orientation of substituents can be determined.

For instance, if the proton at C2 in a derivative is axial, it will exhibit a large coupling constant with the axial proton at C3. Conversely, an equatorial C2 proton will show smaller couplings to both protons at C3.

Furthermore, two-dimensional NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), can be used to establish through-space proximity between protons. A NOESY experiment on a derivative of this compound can reveal correlations between protons that are close in space, even if they are not directly bonded. For example, a correlation between a substituent's proton and an axial proton on the cyclohexane ring can confirm the substituent's stereochemical orientation. nih.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is an essential technique for identifying the functional groups present in a molecule. uobasrah.edu.iq The IR spectrum of this compound is dominated by a strong, sharp absorption band characteristic of the carbonyl (C=O) group of a saturated cyclic ketone. qiboch.com This peak is typically observed in the range of 1710-1720 cm⁻¹. lumenlearning.com

Other significant absorptions in the spectrum include those corresponding to C-H stretching and bending vibrations. The sp³ C-H stretching vibrations from the methyl and methylene groups are found just below 3000 cm⁻¹. The presence of the characteristic carbonyl absorption, along with the aliphatic C-H signals, provides strong evidence for the identity of this compound. pressbooks.pub

Table 2: Characteristic Infrared Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

| ~2960-2870 | C-H Stretch (Aliphatic) | Strong |

| ~1715 | C=O Stretch (Ketone) | Strong, Sharp |

| ~1465 | C-H Bend (CH₂) | Medium |

| ~1370 | C-H Bend (CH₃) | Medium |

Mass Spectrometry (MS) for Molecular Structure Confirmation

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural details based on its fragmentation patterns. libretexts.org In the mass spectrum of this compound, the molecular ion peak (M⁺) would appear at an m/z value corresponding to its molecular weight (140.22 g/mol ).

The fragmentation of cyclic ketones is often predictable. Common fragmentation pathways for this compound include alpha-cleavage, which is the cleavage of the bond adjacent to the carbonyl group. This can result in the loss of a methyl radical (•CH₃) or an ethyl radical (•CH₂CH₃) from the C2 position, leading to characteristic fragment ions. Another important fragmentation process for ketones is the McLafferty rearrangement, although this is more common in ketones with longer alkyl chains containing gamma-hydrogens. msu.edu

The analysis of these fragment ions helps to piece together the structure of the original molecule, confirming the presence of the trimethyl-substituted cyclohexanone (B45756) framework.

Table 3: Expected Key Fragment Ions in the Mass Spectrum of this compound

| m/z Value | Possible Fragment Identity | Fragmentation Pathway |

| 140 | [C₉H₁₆O]⁺ | Molecular Ion (M⁺) |

| 125 | [M - CH₃]⁺ | Alpha-cleavage (loss of methyl group at C2) |

| 97 | [M - C₃H₇]⁺ | Cleavage of the ring |

| 83 | [C₆H₁₁]⁺ | Loss of CO and a methyl group |

| 69 | [C₅H₉]⁺ | Further fragmentation |

| 55 | [C₄H₇]⁺ | Further fragmentation |

Integration of Spectroscopic Data for Comprehensive Structural Analysis

The definitive structural confirmation of this compound is achieved by integrating the data from NMR, IR, and MS. Each method provides complementary information, and together they create a coherent and detailed picture of the molecule.

The process of comprehensive analysis can be summarized as follows:

Mass Spectrometry provides the molecular weight (140 amu) and, through high-resolution MS, the molecular formula (C₉H₁₆O). The fragmentation pattern suggests a cyclic ketone structure with methyl substituents.

Infrared Spectroscopy confirms the presence of a ketone functional group with its characteristic C=O stretching absorption around 1715 cm⁻¹. It also confirms the aliphatic nature of the molecule through C-H stretching bands below 3000 cm⁻¹. libretexts.org

¹H-NMR Spectroscopy provides detailed information on the connectivity through chemical shifts, integration (proton count), and splitting patterns (neighboring protons), allowing for the specific assignment of the 2,4,4-trimethyl substitution pattern on the cyclohexanone ring.

For derivatives, advanced NMR techniques like NOESY and the analysis of coupling constants are further integrated to resolve complex stereochemical questions. acs.org This multi-faceted spectroscopic approach ensures a rigorous and unambiguous elucidation of the molecular structure of this compound and its related compounds.

Industrial and Synthetic Applications of 2,4,4 Trimethylcyclohexanone As an Intermediate

Role in Complex Molecule Synthesis

The utility of 2,4,4-trimethylcyclohexanone as a foundational element in the construction of intricate molecular architectures is a subject of ongoing research and application in synthetic organic chemistry. Its cyclic structure, combined with the presence of a reactive ketone and gem-dimethyl substitution, provides a scaffold that can be elaborated upon to generate a diverse array of more complex chemical entities.

While direct, large-scale applications of this compound as a primary precursor in the synthesis of commercial pharmaceuticals and agrochemicals are not extensively documented in publicly available research, its structural motifs are present in various biologically active compounds. The trimethylcyclohexane core is a feature of certain synthetic retinoids, which are analogs of retinoic acid and have applications in medicine. For instance, the synthesis of novel retinoic acid analogs has been explored, starting from related trimethylcyclohexenyl derivatives.

In the realm of agrochemicals, particularly herbicides, the cyclohexane-1,3-dione moiety, which can be conceptually derived from cyclohexanone (B45756) structures, is a key pharmacophore in a class of 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitors. Research in this area focuses on the synthesis of various derivatives to develop new and effective herbicides. While not a direct starting material, the chemistry of substituted cyclohexanones is fundamental to the synthesis of these herbicidal agents.

The following table summarizes the classes of compounds where the this compound structural unit is of interest:

| Class of Compound | Potential Application | Role of Trimethylcyclohexanone (B1229504) Moiety |

| Synthetic Retinoids | Pharmaceuticals | Core structural component |

| HPPD Inhibitor Herbicides | Agrochemicals | Foundational cyclohexane-dione scaffold |

Asymmetric synthesis, the process of selectively creating one enantiomer of a chiral molecule, is of paramount importance in the pharmaceutical industry. Chiral molecules that are enantiomerically pure often exhibit desired therapeutic effects, while the other enantiomer may be inactive or even harmful. This compound, being an achiral molecule, can be transformed into chiral derivatives that serve as valuable building blocks or chiral auxiliaries in asymmetric reactions.

A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to direct the stereochemical outcome of subsequent reactions. After guiding the formation of the desired stereocenter, the auxiliary can be removed and often recycled. While specific, widely adopted applications of this compound itself as a chiral auxiliary are not prevalent in the literature, the principles of asymmetric synthesis can be applied to it. For example, enantioselective reduction of the ketone can produce chiral trimethylcyclohexanols. These chiral alcohols can then be used to introduce chirality into other molecules.

The stereochemical outcome of nucleophilic additions to cyclohexanone derivatives is a well-studied area of organic chemistry. The facial selectivity of the attack on the carbonyl group is influenced by steric and electronic factors, which can be exploited in asymmetric synthesis. The gem-dimethyl group at the 4-position of this compound can influence the conformational preferences of the ring and, consequently, the stereoselectivity of reactions at the carbonyl group.

The table below outlines the potential stereochemical transformations and applications of this compound in asymmetric synthesis.

| Transformation | Product Type | Potential Application in Asymmetric Synthesis |

| Enantioselective Reduction | Chiral 2,4,4-Trimethylcyclohexanol | Chiral building block or starting material for chiral ligands |

| Diastereoselective Alkylation | Substituted Chiral Cyclohexanones | Intermediate in the synthesis of complex chiral molecules |

| Use as a Prochiral Substrate | Enantioenriched Cyclohexane (B81311) Derivatives | Access to optically active compounds with a cyclohexane core |

In catalysis, chiral ligands derived from molecules like this compound could potentially be used to create asymmetric catalysts for a variety of chemical transformations. The development of new chiral ligands is a continuous effort in the field of asymmetric catalysis, aiming to achieve high enantioselectivity and efficiency in chemical reactions.

Environmental Fate and Degradation Pathways of 2,4,4 Trimethylcyclohexanone

Microbial Biodegradation Studies of Cyclohexanone (B45756) Derivatives

Microbial degradation is a key process in the environmental breakdown of cyclic ketones. Various bacterial strains, particularly from the genera Pseudomonas and Rhodococcus, have demonstrated the ability to utilize cyclohexanone and its derivatives as carbon and energy sources. rsc.orgrsc.orgjmb.or.kr The biodegradation of these compounds typically involves enzymatic ring cleavage, followed by further metabolism of the resulting aliphatic intermediates.

The initial step in the aerobic degradation of cyclohexanones often involves a Baeyer-Villiger monooxygenase (BVMO). This enzyme inserts an oxygen atom into the carbon-carbon bond adjacent to the carbonyl group, forming a lactone. This ring-opening step is crucial as it converts the cyclic structure into a more readily degradable linear molecule. For instance, Pseudomonas species have been shown to degrade various methyl ketones through a BVMO-mediated pathway. nih.gov Following lactonization, esterases can hydrolyze the lactone to a corresponding hydroxy acid, which can then enter central metabolic pathways.

In the case of substituted cyclohexanones, the position and nature of the substituents can influence the rate and pathway of biodegradation. For example, studies on the degradation of alkyl methyl ketones by Pseudomonas veronii MEK700 have shown that the bacterium can degrade a range of ketones, with the degradation rate being influenced by the presence of other ketones. researchgate.net

Anaerobic degradation of cyclohexanone derivatives has also been documented. Under anaerobic conditions, the degradation pathway is different and can involve initial activation by carboxylation or addition to fumarate, followed by ring cleavage. nih.govfrontiersin.org For example, the anaerobic degradation of cyclohexanol, a related compound, by Alicycliphilus denitrificans proceeds through cyclohexanone to various intermediates before ring fission. researchgate.net

While no specific studies have identified the complete biodegradation pathway of 2,4,4-trimethylcyclohexanone, based on the degradation of other substituted cyclohexanones, a plausible aerobic pathway would involve:

Hydroxylation: An initial hydroxylation of the cyclohexane (B81311) ring.

Oxidation: Oxidation of the hydroxyl group to a ketone.

Baeyer-Villiger Oxidation: Ring cleavage via a BVMO to form a substituted lactone.

Hydrolysis: Enzymatic hydrolysis of the lactone to a linear hydroxy acid.

Beta-oxidation: Further degradation of the aliphatic chain through beta-oxidation.

The trimethyl substitution on the ring of this compound may present steric hindrance to enzymatic attack, potentially leading to a slower degradation rate compared to unsubstituted cyclohexanone. byjus.com

Table 1: Examples of Microorganisms Involved in the Biodegradation of Cyclohexanone and Related Compounds

| Microorganism | Substrate(s) | Key Enzymes/Pathways Involved |

| Pseudomonas putida | Cyclic ketones (e.g., 2-cyclopenten-1-one) | Engineered for conversion to hydroxy and dicarboxylic acids. rsc.orgrsc.org |

| Rhodococcus sp. | Cyclic alkanes, Dodecylcyclohexane | Ring oxidation and alkyl side chain oxidation pathways. nih.gov |

| Pseudomonas veronii | Short-chain alkyl methyl ketones (e.g., 2-butanone) | Baeyer-Villiger monooxygenase (MekA), Esterase (MekB). nih.gov |

| Alicycliphilus denitrificans | Cyclohexanol, Cyclohexanone (anaerobic) | Dehydrogenases, Hydratase, Hydrolase. researchgate.net |

| Bacillus lentus | Cyclohexane, Cyclohexanone | Demonstrates ability to utilize as sole carbon source. researchgate.net |

Abiotic Degradation Mechanisms in Environmental Contexts

In addition to microbial action, abiotic processes can contribute to the transformation of this compound in the environment.

Photodegradation, or photolysis, involves the breakdown of a chemical by light energy, particularly ultraviolet (UV) radiation from the sun. Cyclic ketones are known to undergo photochemical reactions in the atmosphere and in sunlit surface waters. The primary photochemical process for many ketones is the Norrish Type I cleavage, which involves the homolytic cleavage of the bond between the carbonyl group and an adjacent carbon atom, forming a biradical. This biradical can then undergo various secondary reactions, including decarbonylation, cyclization to form smaller rings, or reaction with oxygen.

For this compound, absorption of UV light could lead to the cleavage of the C1-C2 or C1-C6 bond. The resulting biradical could then undergo further reactions. The presence of methyl groups on the ring may influence the photochemistry of the molecule. While specific experimental data for this compound is not available, studies on other cyclic ketones suggest that photodegradation can be a significant environmental fate process, especially in the atmosphere where the compound is likely to exist in the vapor phase. epa.gov The rate of photodegradation is dependent on factors such as the intensity of solar radiation and the presence of other atmospheric components that can act as photosensitizers or quenchers.

Hydrolysis is a chemical reaction in which a molecule of water breaks one or more chemical bonds. For ketones, hydrolysis is generally not a significant degradation pathway under typical environmental pH conditions (pH 5-9). The carbonyl group of a ketone is not highly susceptible to nucleophilic attack by water unless catalyzed by strong acids or bases, which are not common in most natural environments. Therefore, the hydrolytic degradation of this compound is expected to be a very slow process and likely insignificant compared to biodegradation and photodegradation.

Factors Influencing Environmental Persistence and Transformation Rates

Key influencing factors include:

Microbial Population: The presence, abundance, and diversity of microorganisms capable of degrading substituted cyclohexanones are critical. Environments with a history of contamination with similar compounds may harbor adapted microbial communities, leading to faster degradation rates. sparkoncept.com

Bioavailability: The extent to which the compound is available to microorganisms for degradation is crucial. Factors such as water solubility, sorption to soil organic matter and sediment, and partitioning into different environmental compartments will affect its bioavailability.

Environmental Conditions:

Temperature: Microbial activity generally increases with temperature up to an optimum, leading to faster biodegradation rates in warmer conditions. sparkoncept.com

pH: The pH of the soil or water can affect both microbial activity and the chemical stability of the compound. Most microbial degradation processes have an optimal pH range.

Oxygen Availability: Aerobic degradation pathways are typically faster and more complete than anaerobic pathways. The availability of oxygen will, therefore, significantly impact the degradation rate and the final products. sparkoncept.com

Nutrient Availability: The presence of essential nutrients such as nitrogen and phosphorus is necessary to support microbial growth and metabolism, and a lack of these can limit biodegradation. battelle.org

Sunlight Exposure: The intensity and duration of sunlight exposure will directly influence the rate of photodegradation in surface waters and the atmosphere. mdpi.com

Chemical Structure: The presence of the three methyl groups on the cyclohexanone ring can affect its physical-chemical properties and its susceptibility to enzymatic attack. Steric hindrance from the methyl groups may slow down the rate of biodegradation compared to unsubstituted cyclohexanone. byjus.com

Table 2: Summary of Factors Affecting the Environmental Fate of Substituted Cyclohexanones

| Factor | Influence on Degradation Rate |

| Biotic Factors | |

| Microbial Community | Presence of adapted microorganisms significantly increases degradation rates. Diverse communities can degrade a wider range of intermediates. |

| Enzyme Activity | Specific enzymes like Baeyer-Villiger monooxygenases are crucial for ring cleavage. The efficiency of these enzymes can be substrate-specific. |

| Bioavailability | Low water solubility and strong sorption to soil/sediment can reduce availability to microbes and slow down degradation. |

| Abiotic Factors | |

| Temperature | Higher temperatures generally increase microbial metabolism and reaction rates up to an optimum. |

| pH | Affects microbial activity and can influence chemical stability, although hydrolysis of ketones is generally slow under environmental conditions. |

| Oxygen | Aerobic degradation is typically faster and more complete than anaerobic degradation. |

| Sunlight (UV Radiation) | Drives photodegradation, a potentially significant pathway in the atmosphere and surface waters. |

| Chemical Properties | |

| Molecular Structure | The number, position, and type of substituents on the cyclohexanone ring can influence steric hindrance, water solubility, and susceptibility to enzymatic attack, thereby affecting degradation rates. |

Q & A

Q. Methodology :

- Catalytic Hydrogenation of Isophorone : Use Pd/C (10% loading) under mild conditions (2 MPa H₂, 298 K, 1 h) for near-quantitative conversion to 3,3,5-trimethylcyclohexanone, a related isomer . For this compound specifically, apply the Ritchie-Taylor procedure : alkylation of cyclohexanone derivatives followed by acid-catalyzed cyclization, achieving ~79% yield .

- Key Considerations : Monitor reaction progress via GC-MS or TLC. Use Dean-Stark traps for water-sensitive steps (e.g., aldol condensations) .

Advanced: How can isomer-specific selectivity be achieved during synthesis?

Q. Methodology :

- Catalyst Optimization : Non-noble catalysts like RANEY® Ni in THF solvent selectively hydrogenate isophorone’s α,β-unsaturated bond to 3,3,5-trimethylcyclohexanone (96.8% selectivity) . For 2,4,4-isomer selectivity, adjust steric hindrance in alkylation steps (e.g., using bulkier electrophiles) .

- Solvent Effects : Polar aprotic solvents (e.g., THF) enhance selectivity by stabilizing transition states .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Q. Methodology :

- NMR : Observe geminal methyl groups at δ 1.01 (s, 6H) and δ 0.95 (d, 3H) in CDCl₃ .

- IR : Key peaks include 1718 cm⁻¹ (C=O) and 1370 cm⁻¹ (gem-dimethyl) .

- Derivatization : Prepare dinitrophenylhydrazone derivatives (mp 150–151°C) for unambiguous identification .

Advanced: How can Baeyer-Villiger monooxygenases (BVMOs) be applied to oxidize trimethylcyclohexanone derivatives?

Q. Methodology :

- Enzyme Selection : Use thermostable BVMOs (e.g., TmCHMO from Thermocrispum municipale) for oxidizing 3,3,5-trimethylcyclohexanone to lactones at 45–60°C .

- Challenges : Address enzyme denaturation via immobilization (e.g., silica encapsulation) or directed evolution for enhanced stability .

Advanced: What computational tools are used to model the combustion kinetics of this compound?

Q. Methodology :

- Kinetic Modeling : Use CHEMKIN or Cantera with ab initio-derived rate constants (e.g., CBS-QB3 calculations) to simulate oxidation pathways. Validate models against JSR (jet-stirred reactor) experiments .

- Key Outputs : Predict ignition delay times and quantify intermediates like CO and CH₂O .

Basic: How can side reactions during hydrogenation be minimized?

Q. Methodology :

- Two-Step Hydrogenation : Neutral hydrogenation (10% Pd/C) followed by basic conditions reduces over-reduction to cyclohexanol derivatives. For example, isolate 2,2,6-trimethylcyclohexanone (54% yield) while suppressing bicyclic byproducts .

- Byproduct Analysis : Use GC with FID/MS detection to track intermediates .

Advanced: What strategies resolve structural ambiguities in isomer mixtures?

Q. Methodology :

- Chromatography : Employ chiral GC columns (e.g., β-cyclodextrin phases) or HPLC with polar stationary phases (e.g., NH₂-modified silica) .

- Crystallography : Co-crystallize derivatives (e.g., hydrazones) for X-ray diffraction analysis .

Basic: What safety protocols are essential for handling this compound?

Q. Methodology :

- Storage : Keep in airtight containers away from oxidizers (e.g., HNO₃) and reductants (e.g., NaBH₄) due to incompatibility .

- Toxicity Mitigation : Use fume hoods for synthesis; monitor airborne concentrations via OSHA Method 1007 .

Advanced: How do solvent polarity and temperature affect aldol condensation of trimethylcyclohexanones?

Q. Methodology :

- Solvent Screening : Aprotic solvents (e.g., toluene) with Dean-Stark traps favor aldol adduct formation (76.4% yield for 3,5,5-trimethyl derivatives) .

- Thermal Control : Maintain 80–100°C to accelerate enolate formation while avoiding decomposition .

Advanced: What mechanistic insights explain the regioselectivity of methyl group addition in cyclohexanone derivatives?

Q. Methodology :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.